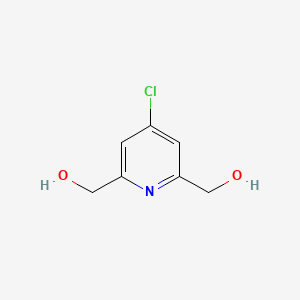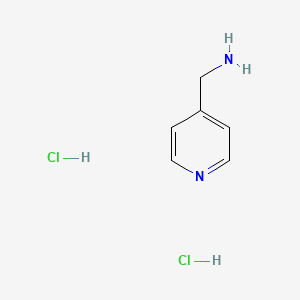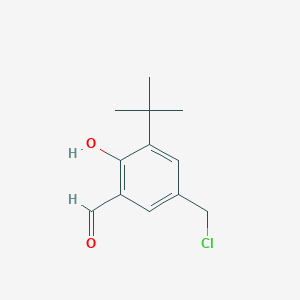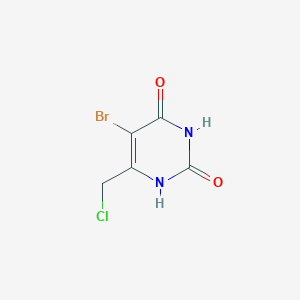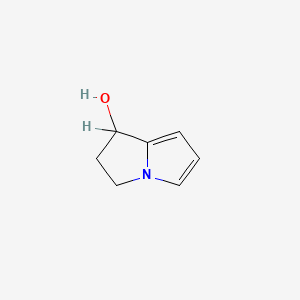
5-Acetyl-5,10-dihydrophenazine
説明
5-Acetyl-5,10-dihydrophenazine is a compound with the formula C15H12N2O3 . It is derived from the bacterium genus Kitasatospora . The compound is associated with a biosynthetic gene cluster from Kitasatospora sp. HKI 714 .
Synthesis Analysis
The synthesis of 5,10-dihydrophenazine compounds, which are precursors to this compound, has been reported in several studies . For instance, one study describes a one-pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines . Another study reports a high-temperature synthesis of 5,10-dihydrophenazine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 268.2720 Da and an accurate mass of 268.0848 Da . The InChIKey is OTRRZLYYKZUVRM-UHFFFAOYSA-N .Chemical Reactions Analysis
Phenazine compounds, including 5,10-dihydrophenazine, have been reported to act as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction . The redox activity of molecular phenazine catalysts has been exploited for aerobic oxidative amine homo- and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.2720 Da and an accurate mass of 268.0848 Da . Further details on its physical and chemical properties are not available in the retrieved sources.作用機序
Target of Action
5-Acetyl-5,10-dihydrophenazine is a type of phenazine, which is a nitrogen-containing colored aromatic secondary metabolite . Phenazines are produced by many bacterial species and excreted into the environment . They act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease . Therefore, the primary targets of this compound are likely to be bacterial cells.
Mode of Action
It is known that phenazines, in general, have redox activity . This means they can accept and donate electrons, which can disrupt the normal metabolic processes of their targets, leading to cell death .
Biochemical Pathways
Phenazines are synthesized from chorismic acid via a series of enzymatic reactions . The enzymes involved include PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .
Result of Action
The result of the action of this compound is likely to be the disruption of normal metabolic processes in bacterial cells, leading to cell death . This is due to its redox activity, which allows it to accept and donate electrons .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that 5,10-Dihydrophenazine was formed from phenazine by Pseudomonas cepacia in growing cultures at low oxygen tensions This suggests that the action of this compound may also be influenced by oxygen levels
実験室実験の利点と制限
The advantages of using 5-Acetyl-5,10-dihydrophenazine in lab experiments include its unique properties, potential applications, and availability. However, its limitations include its toxicity and potential side effects, which may vary depending on the concentration used and the target organism.
将来の方向性
There are several future directions for the study of 5-Acetyl-5,10-dihydrophenazine, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and material science, and the study of its mechanism of action and biochemical and physiological effects. Additionally, the development of derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and potential applications.
科学的研究の応用
5-Acetyl-5,10-dihydrophenazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit antitumor, antimicrobial, and antiviral activities. In agriculture, it has been found to have insecticidal and herbicidal properties. In material science, it has been used as a dye and as a component in organic electronic devices.
特性
IUPAC Name |
1-(10H-phenazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10(17)16-13-8-4-2-6-11(13)15-12-7-3-5-9-14(12)16/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWFQUIOUAXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352236 | |
| Record name | ZINC00123843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18345-95-4 | |
| Record name | ZINC00123843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



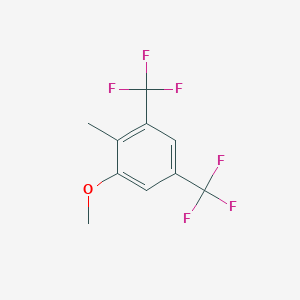
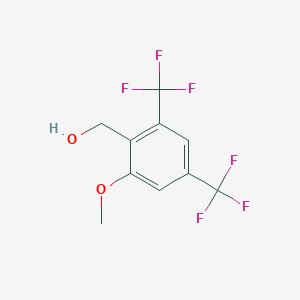
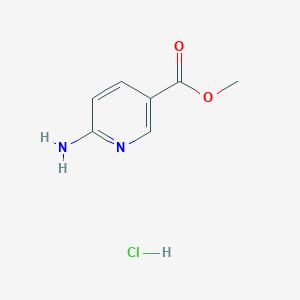
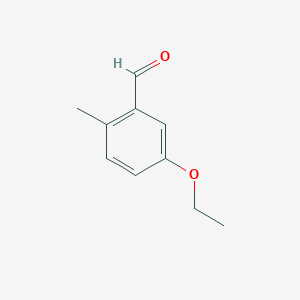
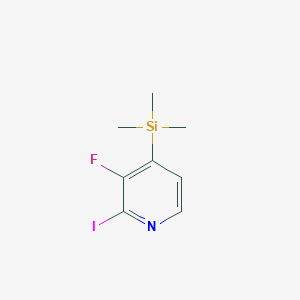
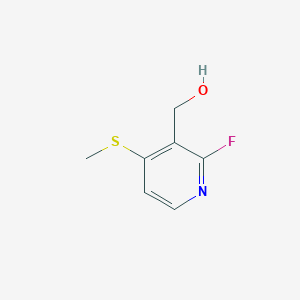

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B3348672.png)
